1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
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Scientific Research Applications
Ultraviolet Filters and Reproductive Toxicity
Compounds with phenolic structures, such as benzophenone-3 (BP-3), have been extensively studied for their use as ultraviolet (UV) filters in skincare products. Research exploring the reproductive toxicity of BP-3 across various species highlights its endocrine-disrupting effects, which could inform investigations into the safety and environmental impact of structurally similar compounds (Ghazipura et al., 2017).
Polyimides and Thermal Stability
The synthesis of novel polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups demonstrates the potential for creating materials with excellent thermal stability and solubility. This research could provide a foundation for developing new polymers or coatings with enhanced performance characteristics, potentially including compounds with similar functionalities (Ghaemy & Alizadeh, 2009).
Molecular Docking and Anticancer Agents
Studies on molecular docking and the synthesis of new heterocyclic compounds, such as pyrazolines and oxazoles, for their anticancer and antimicrobial properties, underscore the importance of structure-activity relationships in drug development. This approach can guide the exploration of the subject compound's potential biological activities or its optimization as a therapeutic agent (Katariya, Vennapu, & Shah, 2021).
Environmental Impact and UV Filters
The formation of novel disinfection by-products from UV filters, such as 2,4-dihydroxybenzophenone (BP-1) during water treatment processes, raises concerns about environmental safety and public health. Understanding the transformation pathways and by-products of similar compounds can help assess and mitigate their impact on ecosystems and human health (Sun et al., 2019).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUUFDUGDAEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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